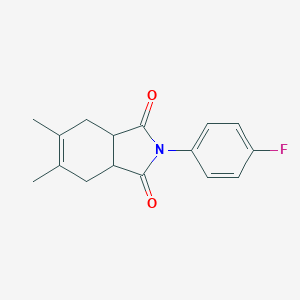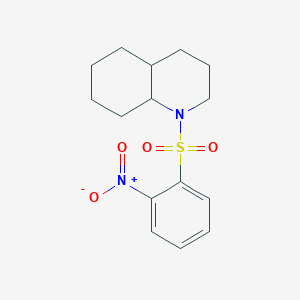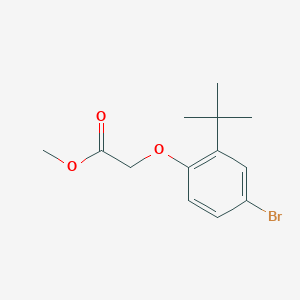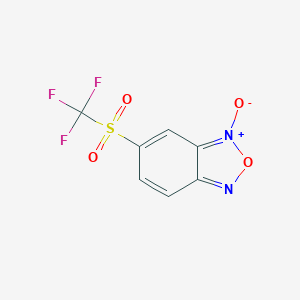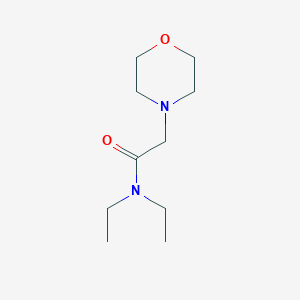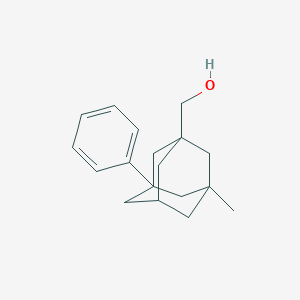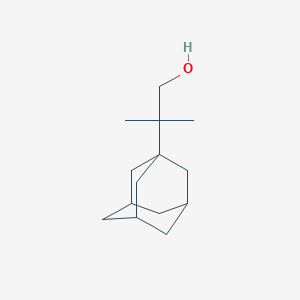![molecular formula C20H16O2 B241804 Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)
Benzyl [1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [1,1'-biphenyl]-4-carboxylate, also known as benzyl ester of 4-carboxy-biphenyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields, including biochemistry, medicine, and materials science.
Mécanisme D'action
The mechanism of action of Benzyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, leading to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have potential as an anti-oxidant, with studies showing that it can scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzyl [1,1'-biphenyl]-4-carboxylate in lab experiments is its unique properties, which make it suitable for various applications. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Benzyl [1,1'-biphenyl]-4-carboxylate. One potential area of research is the development of new anti-cancer agents based on this compound. Another potential area of research is the synthesis of new fluorescent probes for the detection of biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent.
Méthodes De Synthèse
Benzyl [1,1'-biphenyl]-4-carboxylate is synthesized through a specific method called the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The reaction results in the formation of a carbon-carbon bond between the aryl halide and the boronic acid, leading to the formation of the desired product.
Applications De Recherche Scientifique
Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have potential applications in various scientific research fields. In biochemistry, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for use in gas storage and separation. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules.
In medicine, Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and preventing cell proliferation. It has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Propriétés
Nom du produit |
Benzyl [1,1'-biphenyl]-4-carboxylate |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
benzyl 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c21-20(22-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 |
Clé InChI |
FLYIMCRIZNIKLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



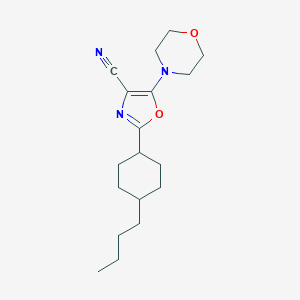
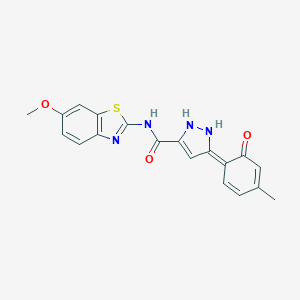
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
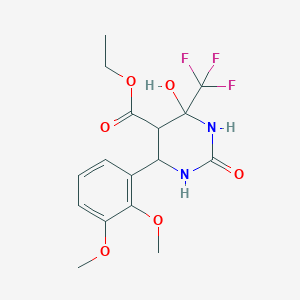
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)
